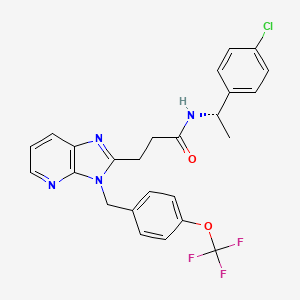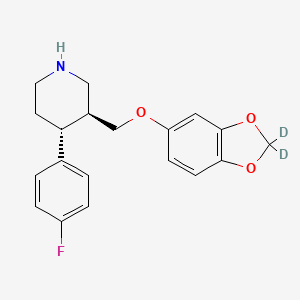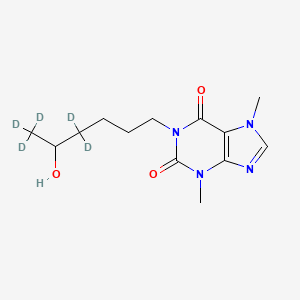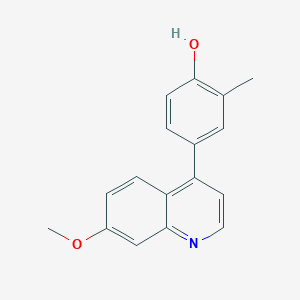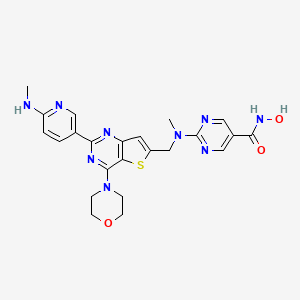
CYM50308
Overview
Description
Mechanism of Action
Target of Action
CYM50308, also known as ML248, is a potent, selective, and high-affinity agonist of the sphingosine-1-phosphate receptor 4 (S1P4-R) . The S1P4-R is a G protein-coupled receptor that plays a crucial role in various biological processes .
Mode of Action
This compound interacts with the S1P4-R, displaying an EC50 of 56 nM . It shows 37-fold more selectivity for S1P4-R than S1P5-R . At concentrations up to 25 μM, this compound has no activity at S1P1-R, S1P2-R, and S1P3-R subtypes .
Biochemical Pathways
The S1P4-R, when activated by this compound, can stimulate MAPK/ERK signaling pathways, as well as PLC and Rho-Cdc42 activation . These pathways play a significant role in cellular processes such as cell proliferation, differentiation, and migration .
Pharmacokinetics
The solubility of this compound in dmso is 10 mg/ml (2466 mM), which may influence its bioavailability .
Result of Action
The activation of S1P4-R by this compound can lead to various molecular and cellular effects. For instance, it can influence cell proliferation, differentiation, and migration through the activation of MAPK/ERK signaling pathways, PLC, and Rho-Cdc42 .
Biochemical Analysis
Biochemical Properties
CYM50308 interacts with the S1P4 receptor, a G protein-coupled receptor involved in the sphingosine-1-phosphate signaling pathway . The EC50 values for this compound are 56 nM for S1P4-R and 2100 nM for S1P5-R . It displays no activity at S1P1-R, S1P2-R, and S1P3-R subtypes at concentrations up to 25 μM .
Cellular Effects
This compound has been shown to influence cell function by modulating the S1P4-R signaling cascade It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the S1P4 receptor, leading to the activation of this receptor This activation can influence various cellular processes, including changes in gene expression and enzyme activity
Metabolic Pathways
This compound is involved in the sphingosine-1-phosphate signaling pathway through its interaction with the S1P4 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML248 involves a series of chemical reactions that result in the formation of its complex structure. The detailed synthetic route includes the following steps:
Formation of the core structure: The core structure of ML248 is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its affinity and selectivity for the sphingosine-1-phosphate receptor 4.
Purification: The final product is purified using chromatographic techniques to achieve a high degree of purity (≥98.0%).
Industrial Production Methods
Industrial production of ML248 follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves:
Batch synthesis: Large-scale batch synthesis is conducted in industrial reactors.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging and distribution: The purified compound is then packaged and distributed to research institutions and laboratories
Chemical Reactions Analysis
Types of Reactions
ML248 undergoes various chemical reactions, including:
Oxidation: ML248 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on ML248.
Substitution: Substitution reactions are used to introduce different substituents onto the core structure of ML248.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of ML248 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
ML248 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the sphingosine-1-phosphate receptor 4 signaling pathway.
Biology: Investigated for its role in modulating immune responses and lymphocyte recirculation.
Medicine: Explored for potential therapeutic applications in immune system diseases, such as graft rejection.
Industry: Utilized in the development of new pharmacological agents targeting the sphingosine-1-phosphate receptor 4
Comparison with Similar Compounds
Similar Compounds
ML178: Another agonist of the sphingosine-1-phosphate receptor 4 with submicromolar potency.
CYM5442: A selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1-R).
FTY720 (Fingolimod): A non-selective sphingosine-1-phosphate receptor agonist used in the treatment of multiple sclerosis.
Uniqueness of ML248
ML248 is unique due to its high selectivity and affinity for the sphingosine-1-phosphate receptor 4, making it a valuable tool for studying the specific functions of this receptor without off-target effects on other sphingosine-1-phosphate receptors .
Properties
IUPAC Name |
(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2S/c1-12-9-14(13(2)25(12)17-6-5-15(21)11-16(17)22)10-18-19(26)24(3)20(28-18)23-7-8-27-4/h5-6,9-11H,7-8H2,1-4H3/b18-10-,23-20? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQZKTRCUAWRHT-ONBPWHQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=C3C(=O)N(C(=NCCOC)S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)/C=C\3/C(=O)N(C(=NCCOC)S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
